2,2-Dinitropropane-1,3-diol

描述

Contextualization of 2,2-Dinitropropane-1,3-diol within Energetic Materials Research

Research has focused on synthesizing derivatives of DNPD to create novel energetic plasticizers. researchgate.netfraunhofer.de These plasticizers are crucial for improving the mechanical properties and processability of energetic formulations without compromising their performance. For instance, carboxylic acid derivatives of DNPD have been synthesized and studied for their potential as energetic plasticizers. researchgate.netfraunhofer.de

Significance of Gem-Dinitro Compounds in High-Energy Formulations

The presence of the gem-dinitromethyl group (a carbon atom bonded to two nitro groups) in a molecule is of particular importance in the design of high-energy materials. researchgate.netresearchgate.netnih.gov This structural feature contributes significantly to the density and oxygen balance of a compound, both of which are critical factors in determining its energetic performance. researchgate.netacs.org A higher density allows for more energetic material to be packed into a given volume, while a favorable oxygen balance ensures more complete and efficient combustion, releasing a greater amount of energy.

The gem-dinitro group is known to enhance the detonation velocity and pressure of energetic materials. researchgate.net However, it can also increase the sensitivity of the compound to external stimuli such as impact and friction. acs.org Therefore, a key challenge in the development of new energetic materials is to balance the enhanced performance offered by the gem-dinitro group with the need for adequate stability and safety. researchgate.net

Historical Overview of Dinitropropane-Based Chemical Entities in Scholarly Literature

The study of dinitropropane-based compounds has a documented history in scientific literature. Early research focused on the synthesis and characterization of various dinitropropane isomers. For instance, the synthesis of 1,3-dinitropropane (B1595356) was reported in the Journal of the American Chemical Society in 1949. acs.org Over time, the focus shifted towards more complex derivatives with specific applications in mind.

In the context of energetic materials, research on derivatives of this compound gained traction. A 2005 paper in the European Journal of Energetic Materials detailed the synthesis and characterization of plasticizers based on this diol. ki.se Subsequent work continued to explore the potential of gem-dinitrodiols, including this compound, as building blocks for energetic plasticizers. tandfonline.com The synthesis of this compound itself has been approached through various methods, including the reaction of formaldehyde (B43269) with other compounds. chemicalbook.comacs.org This body of research highlights the enduring interest in dinitropropane-based structures for developing new and improved energetic materials.

Research Gaps and Future Directions in this compound Studies

Despite the progress made, there remain areas for further investigation in the study of this compound and its derivatives. One significant research gap is the need for more effective stabilizers for its derivatives, such as the energetic plasticizer 2,2-dinitro-1,3-bis-nitrooxy-propane (NPN), to improve their thermal stability. researchgate.netguidechem.com

Future research will likely focus on several key areas:

Development of Novel Derivatives: Synthesizing new derivatives of this compound with improved thermal stability, lower sensitivity, and enhanced energetic performance.

Advanced Characterization: Employing advanced analytical techniques to gain a deeper understanding of the structure-property relationships of these compounds.

Computational Modeling: Utilizing computational chemistry to predict the properties of new derivatives and guide synthetic efforts.

Formulation Studies: Investigating the incorporation of DNPD-based binders and plasticizers into advanced energetic formulations to evaluate their performance and compatibility with other ingredients.

By addressing these research gaps, scientists can unlock the full potential of this compound as a foundational component for the next generation of advanced energetic materials.

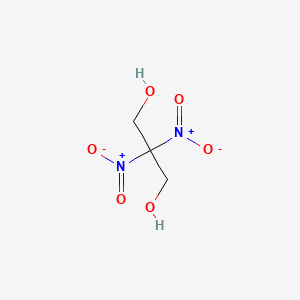

Structure

3D Structure

属性

IUPAC Name |

propane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O2/c1-3(5)2-4/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNIAPMSPPWPWGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8O2, Array | |

| Record name | PROPYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9030 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PROPANE-1,2-DIOL | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | PROPYLENE GLYCOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0321 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | propylene glycol | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Propylene_glycol | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

58858-91-6 (hydrochloride salt) | |

| Record name | Propylene glycol [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0021206 | |

| Record name | 1,2-Propylene glycol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

76.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Thick odorless colorless liquid. Mixes with water. (USCG, 1999), Dry Powder, Liquid; Liquid; Liquid, Other Solid; NKRA; Water or Solvent Wet Solid, Clear, colourless, hygroscopic, viscous liquid, Clear, colorless, viscous liquid; [ChemIDplus], COLOURLESS ODOURLESS HYGROSCOPIC VISCOUS LIQUID., Thick odorless colorless liquid. | |

| Record name | PROPYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9030 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Propanediol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | PROPANE-1,2-DIOL | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Propylene glycol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/685 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PROPYLENE GLYCOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0321 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PROPYLENE GLYCOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/882 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

370.8 °F at 760 mmHg (NTP, 1992), 187.6 °C, 188.2 °C, 370.8 °F | |

| Record name | PROPYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9030 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propylene glycol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01839 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Propylene glycol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/174 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PROPYLENE GLYCOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0321 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PROPYLENE GLYCOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/882 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

210 °F (NTP, 1992), 99 °C, 104 °C Pensky-Martens closed cup, 210 °F (99 °C) (Closed cup), 225 °F (Open cup), 101 °C c.c., 210 °F | |

| Record name | PROPYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9030 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propylene glycol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/685 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Propylene glycol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/174 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PROPYLENE GLYCOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0321 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PROPYLENE GLYCOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/882 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

greater than or equal to 100 mg/mL at 70 °F (NTP, 1992), Soluble in water, ethanol and acetone, Soluble in benzene, Miscible with acetone and chloroform; soluble in ether. Will dissolve many essential oils, but is immiscible with fixed oils., In water, 1X10+6 mg/L at 20 °C /miscible/, Solubility in water: miscible | |

| Record name | PROPYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9030 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propylene glycol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01839 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PROPANE-1,2-DIOL | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Propylene glycol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/174 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PROPYLENE GLYCOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0321 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.04 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.0361 g/cu cm at 20 °C, Relative density (water = 1): 1.04, 1.04 | |

| Record name | PROPYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9030 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propylene glycol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/174 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PROPYLENE GLYCOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0321 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PROPYLENE GLYCOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/882 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Density |

2.62 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 2.6, 2.62 | |

| Record name | PROPYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9030 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PROPYLENE GLYCOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0321 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PROPYLENE GLYCOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/882 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

0.08 mmHg at 68 °F ; 0.13 mmHg at 77 °F (NTP, 1992), 0.13 [mmHg], 0.13 mm Hg at 25 °C /Extrapolated/, Vapor pressure, Pa at 20 °C: 10.6, 0.08 mmHg | |

| Record name | PROPYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9030 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propylene glycol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/685 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Propylene glycol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/174 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PROPYLENE GLYCOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0321 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PROPYLENE GLYCOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/882 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Impurities |

... Impurities of propylene glycol include chlorides (1 ppm max), iron (1.0 ppm max), water (0.2 wt% max), and dipropylene glycol (<0.2%). | |

| Record name | Propylene glycol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/174 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless viscous liquid | |

CAS No. |

57-55-6, 25322-68-3, 63625-56-9 | |

| Record name | PROPYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9030 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | (±)-Propylene glycol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57-55-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propylene glycol [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propylene glycol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01839 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | propylene glycol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69860 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycol, polypropylene (P750) | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35749 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycol, polypropylene (P1200) | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35748 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycol, polypropylene (P400) | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35747 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Propanediol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Propylene glycol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propane-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.307 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-Propanediol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPYLENE GLYCOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6DC9Q167V3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Propylene glycol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/174 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PROPYLENE GLYCOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0321 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PROPYLENE GLYCOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/882 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-76 °F (NTP, 1992), -60 °C, -59 °C, -76 °F | |

| Record name | PROPYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9030 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propylene glycol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01839 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Propylene glycol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/174 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PROPYLENE GLYCOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0321 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PROPYLENE GLYCOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/882 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Synthetic Methodologies and Reaction Pathways of 2,2 Dinitropropane 1,3 Diol

Advanced Synthetic Strategies for 2,2-Dinitropropane-1,3-diol Precursors

The foundation for synthesizing this compound lies in the creation of its key precursors. These initial steps are critical for establishing the carbon backbone and introducing the initial nitro functionality.

A fundamental precursor, di(hydroxymethyl)nitromethane, is typically synthesized through a base-catalyzed condensation reaction between nitromethane (B149229) and formaldehyde (B43269). This reaction is a classic example of the Henry reaction, or nitroaldol reaction. sciencemadness.org In this process, the acidic proton of nitromethane is abstracted by a base to form a nitronate anion, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde.

The reaction can be catalyzed by various bases, such as triethylamine (B128534) or potassium bicarbonate. chemicalbook.comprepchem.com The addition of two equivalents of formaldehyde to nitromethane yields di(hydroxymethyl)nitromethane. sciencemadness.org A common side product, or a product of further reaction, is tris(hydroxymethyl)nitromethane, which is formed from the condensation of three equivalents of formaldehyde. chemicalbook.comwikipedia.org The reaction temperature is a critical parameter and is often controlled to prevent undesired side reactions. chemicalbook.com

Table 1: Conditions for Tris(hydroxymethyl)nitromethane Synthesis via Nitromethane Condensation

| Reactants | Catalyst | Reaction Temperature | Key Observation | Reference |

|---|---|---|---|---|

| Nitromethane, Formaldehyde (40%) | Potassium Bicarbonate | Initial mixing, can be gently heated if no spontaneous reaction | Vigorous boiling upon reaction initiation. | prepchem.com |

| Nitromethane, Methyl Formcel (Formaldehyde in Methanol (B129727)/Water) | Triethylamine (TEA) | 45 - 50°C | Nitromethane is fed at a rate to maintain temperature. | chemicalbook.com |

The direct synthesis of this compound involves the nitroaldol condensation of dinitromethane (B14754101) with formaldehyde. Dinitromethane is often used in the form of its more stable potassium salt, potassium dinitromethanide. acs.org The reaction involves the treatment of the dinitromethane salt with an acid in situ to generate dinitromethane, which then reacts with paraformaldehyde. researchgate.net

Optimization of this reaction has been explored using unconventional solvent systems. For instance, deep eutectic solvents (DES), such as choline (B1196258) chloride/urea, have been shown to act as both the solvent and the catalyst, promoting tandem Henry reaction/Michael additions to produce 1,3-dinitropropane (B1595356) derivatives in high yields under mild conditions. rsc.org The use of ionic liquids as reaction media has also been reported to be effective for the synthesis of polynitroalcohols like this compound. researchgate.net

Nitration Procedures for the Formation of Gem-Dinitro Functionality

The introduction of the second nitro group to form the characteristic gem-dinitro (gem-dinitro) moiety is a crucial step in the synthesis of this compound.

Direct dinitration of a simple propane-1,3-diol scaffold to create a gem-dinitropentane structure is not a typical synthetic route. The formation of the gem-dinitro group is generally achieved by starting with a precursor that already contains a nitro group or by using dinitromethane as a building block.

One established method involves the reaction of the potassium salt of dinitromethane with two equivalents of formaldehyde. acs.org Another approach to forming gem-dinitro compounds involves the radical nitration of suitable precursors. For example, cyclic gem-dinitro compounds have been synthesized from 1,6-diynes using iron(III) nitrate (B79036) nonahydrate (Fe(NO₃)₃·9H₂O) as the nitrating agent at room temperature. rsc.org While not directly applied to a propane-1,3-diol scaffold, this demonstrates a method for creating the gem-dinitro functionality.

The molecular structure of this compound is achiral. The central carbon atom (C2) is bonded to two identical nitro groups and two identical hydroxymethyl (-CH₂OH) groups. Consequently, it does not possess any stereocenters and cannot exist as enantiomers or diastereomers. Therefore, stereochemical considerations are not relevant to the final product itself.

However, it is important to note that stereoselectivity can be a significant factor in the synthesis of derivatives of this compound or in related nitroaldol reactions that produce chiral molecules. For instance, the synthesis of intermediates for other compounds often requires careful control of stereochemistry. smolecule.compsu.edu

Multi-Step Synthetic Routes to this compound Derivatives

This compound serves as a versatile building block for the synthesis of various energetic materials and other specialized chemicals. These multi-step syntheses typically involve the functionalization of the hydroxyl groups.

Various carboxylic acid derivatives of this compound have been synthesized by reacting it with acyl chlorides, such as those of acetic, propionic, and butyric acid. researchgate.net These esterification reactions yield energetic plasticizers. Another class of derivatives is formed by converting the hydroxyl groups to azido (B1232118) groups. This is often achieved in a two-step process: first, esterification with chloroacetyl chloride, followed by substitution of the chloride with sodium azide (B81097). researchgate.net

Furthermore, this compound can be used as a diol monomer in polymerization reactions. For example, it has been reacted with diisocyanates like hexamethylene diisocyanate (HMDI) and diisocyanato ethane (B1197151) (DIE) to form energetic polyurethanes. researchgate.net Additionally, nitration of the hydroxyl groups of this compound leads to the formation of 2,2-dinitro-1,3-bis-nitrooxy-propane (NPN), another potent energetic plasticizer. researchgate.net

Table 2: Examples of this compound Derivatives

| Derivative Type | Synthetic Approach | Precursors | Resulting Compound Class | Reference |

|---|---|---|---|---|

| Esters | Esterification | This compound, Acyl Chlorides (e.g., of acetic, propionic, butyric acid) | Energetic Plasticizers | researchgate.net |

| Azidoacetates | Esterification followed by Nucleophilic Substitution | This compound, Chloroacetyl chloride, Sodium azide | Energetic Plasticizers | researchgate.net |

| Polyurethanes | Polyaddition Reaction | This compound, Diisocyanates (e.g., HMDI, DIE) | Energetic Binders | researchgate.net |

| Nitrates | Nitration | This compound, Nitrating agent | 2,2-dinitro-1,3-bis-nitrooxy-propane (NPN) | researchgate.net |

Synthesis of Carboxylic Acid Derivatives of this compound

Carboxylic acid derivatives of this compound (DNPD) have been synthesized to explore their potential as energetic plasticizers. fraunhofer.de The primary synthetic route involves the reaction of DNPD with various acyl chlorides. fraunhofer.deresearchgate.net Specifically, syntheses using the acyl chlorides of acetic, propionic, and butyric acid have been successfully carried out. fraunhofer.deresearchgate.net These reactions yield the corresponding ester derivatives of DNPD. The synthesized products are typically characterized using methods such as elemental analysis, Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy to confirm their structure. fraunhofer.deresearchgate.net

Table 1: Synthesis of Carboxylic Acid Derivatives of this compound

| Reactant 1 | Reactant 2 | Product Class |

|---|---|---|

| This compound (DNPD) | Acetic Acid Chloride | Acetate Ester Derivative |

| This compound (DNPD) | Propionic Acid Chloride | Propionate Ester Derivative |

| This compound (DNPD) | Butyric Acid Chloride | Butyrate Ester Derivative |

Synthesis of Azido and Nitrooxy Derivatives from Nitroisobutylglycerol

A range of energetic derivatives, including azido and nitrooxy compounds, can be synthesized from the readily available precursor nitroisobutylglycerol (also known as 2-(hydroxymethyl)-2-nitropropane-1,3-diol). researchgate.netmdpi.com This precursor serves as a starting point for several high-energy additives. researchgate.net

One of the most notable nitrooxy derivatives is 2,2-dinitro-1,3-bis-nitrooxy-propane (NPN), which is synthesized through the nitration of this compound. researchgate.nettandfonline.com The synthesis of the precursor, 2-nitropropane-1,3-diol, can be achieved by reacting 2,2-dimethyl-5-nitro-1,3-dioxane (B1610125) with hydrochloric acid in methanol. mdpi.com This diol is then nitrated, for instance, using a mixture of nitric acid, acetic acid, and acetic anhydride (B1165640), to yield NPN. mdpi.com

The synthesis of azido derivatives often follows a multi-step pathway starting from nitroisobutylglycerol. mdpi.com For example, 2-(azidomethyl)-2-nitropropane-1,3-diol can be prepared and subsequently nitrated to form its dinitrate derivative. mdpi.com Another approach involves preparing compounds like 2,2-dinitro-1,3-bis(2-azidoacetoxy)-propane. tandfonline.com The synthesis of these complex molecules highlights the versatility of nitroisobutylglycerol as a foundational block for energetic materials. researchgate.netmdpi.com

Table 2: Synthesis of Selected Azido and Nitrooxy Derivatives

| Starting Material / Precursor | Key Reagents/Process | Final Product | Product Type |

|---|---|---|---|

| 2-Nitropropane-1,3-diol | Nitration (e.g., HNO₃/Acetic Anhydride) | 2,2-Dinitro-1,3-bis-nitrooxy-propane (NPN) | Nitrooxy Derivative |

| 2-(Azidomethyl)-2-nitropropane-1,3-diol | Nitration (e.g., HNO₃/Acetic Anhydride) | 2-(Azidomethyl)-2-nitropropane-1,3-diyl dinitrate (AMDNNM) | Azidonitrate Derivative |

| Nitroisobutylglycerol | Mesylation followed by Azide Substitution | Tris(azidomethyl)nitromethane (ANDP) | Azido Derivative |

Formation of Polyurethane Energetic Binders from this compound

This compound (DNPD) serves as a diol monomer for the synthesis of energetic polyurethanes. researchgate.netfraunhofer.de These polymers are formed through a polyaddition reaction between the diol (DNPD) and a suitable diisocyanate. researchgate.netfraunhofer.de Commonly used diisocyanates for this purpose include hexamethylene diisocyanate (HMDI) and diisocyanato ethane (DIE). researchgate.netfraunhofer.de

The resulting polyurethanes are investigated as potential energetic binders in various formulations. researchgate.netnih.gov The properties of these polymers are influenced by the specific combination of the diol and diisocyanate used in the polymerization reaction. researchgate.net Characterization of the obtained prepolymers is typically performed using vibrational spectroscopy (IR), elemental analysis, differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA). fraunhofer.de The reaction products are often oligomers, with polymer chains consisting of a limited number of repeating units. nih.gov

Table 3: Polyurethane Synthesis from this compound

| Diol Monomer | Diisocyanate Monomer | Polymer Type |

|---|---|---|

| This compound (DNPD) | Hexamethylene Diisocyanate (HMDI) | Polyurethane |

| This compound (DNPD) | Diisocyanato Ethane (DIE) | Polyurethane |

Purification and Isolation Techniques for this compound and its Derivatives

The purification and isolation of this compound and its derivatives are critical steps to ensure the quality and purity of the final compounds. Various standard laboratory techniques are employed for this purpose.

Chromatographic Purification Methods

Chromatography is a key technique for the purification of this compound derivatives and their synthetic intermediates. mdpi.com Flash chromatography is a commonly used method. For instance, intermediates such as 2-nitropropane-1,3-diol and 2-(azidomethyl)-2-nitropropane-1,3-diol have been purified using flash chromatography with solvent systems like dichloromethane/methanol. mdpi.com

Column chromatography is another effective method. dtic.mil In some syntheses, crude product residues are placed on a silica (B1680970) gel column and eluted with a suitable solvent, such as dichloromethane, to fractionate and isolate the desired materials. dtic.mil For certain derivatives, such as the 2-bromo-2-nitro-dipropargyl diester of 1,3-propanediol, purification has been achieved using preparative thin-layer chromatography on alumina. neliti.com

Recrystallization and Solvent Evaporation Techniques

Recrystallization is a fundamental technique for purifying solid compounds, including derivatives of this compound. After synthesis, the product can be precipitated and then recrystallized from an appropriate solvent to achieve high purity, often exceeding 99%. For example, the nitration product 2,2-dinitro-1,3-bis-nitrooxy-propane (NPN) can be recrystallized from carbon tetrachloride. mdpi.com

Solvent evaporation is frequently used to isolate the product from the reaction mixture. This can be done post-synthesis to obtain the crude product, which is then further purified. Techniques such as using a rotary evaporator under vacuum are employed to efficiently remove solvents. google.com In some processes, the product is isolated by cooling the reaction mixture to induce crystallization, followed by filtration to collect the solid product. google.com This crystallized product can then be washed and dried to a constant weight. google.com The combination of anti-solvent crystallization and evaporation is also a common isolation strategy.

Molecular Structure, Conformation, and Spectroscopic Characterization of 2,2 Dinitropropane 1,3 Diol

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for elucidating the functional groups and molecular vibrations within 2,2-Dinitropropane-1,3-diol. researchgate.netanton-paar.com

Infrared (IR) Spectroscopic Signatures of Nitro and Hydroxyl Groups

Infrared (IR) spectroscopy is instrumental in identifying the characteristic vibrational modes of the nitro (NO₂) and hydroxyl (OH) functional groups present in this compound. The IR spectrum exhibits strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro group, typically observed in the regions of 1540–1350 cm⁻¹. The presence of the hydroxyl groups is confirmed by a broad absorption band in the high-frequency region of the spectrum, which is characteristic of O-H stretching vibrations. The exact position and shape of this band can be influenced by hydrogen bonding interactions.

| Functional Group | Vibrational Mode | Typical IR Absorption Range (cm⁻¹) |

| Nitro (NO₂) | Asymmetric Stretch | 1540 - 1350 |

| Nitro (NO₂) | Symmetric Stretch | 1540 - 1350 |

| Hydroxyl (OH) | O-H Stretch | Broad band, typically ~3600-3200 |

This table provides typical infrared absorption ranges for the specified functional groups and may not reflect the exact values for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of protons (¹H), carbons (¹³C), and nitrogens (¹⁵N). researchgate.net

¹H NMR Spectroscopic Characterization of Proton Environments

The ¹H NMR spectrum of this compound reveals the different types of protons and their connectivity within the molecule. The spectrum is expected to show distinct signals for the protons of the methylene (B1212753) (-CH₂-) groups and the hydroxyl (-OH) groups. The chemical shifts of these protons are influenced by the electron-withdrawing nature of the adjacent nitro and hydroxyl groups. pressbooks.pub In a typical ¹H NMR spectrum, the methylene protons would likely appear as a singlet, and the hydroxyl protons would also give rise to a singlet, though its position can be concentration and solvent dependent.

| Proton Environment | Typical ¹H Chemical Shift (ppm) | Multiplicity |

| Methylene (-CH₂-) | Varies | Singlet |

| Hydroxyl (-OH) | Varies | Singlet |

This table presents expected proton NMR characteristics. Actual chemical shifts can vary based on solvent and other experimental conditions.

¹³C NMR Spectroscopic Analysis of Carbon Framework

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of this compound. libretexts.org Due to the molecule's symmetry, the two methylene carbons are chemically equivalent and would therefore produce a single signal. The quaternary carbon, bonded to the two nitro groups and two methylene groups, would also appear as a distinct, albeit typically weaker, signal. libretexts.org The chemical shifts of these carbons are significantly influenced by the attached electronegative nitro and hydroxyl groups, causing them to resonate at lower fields compared to simple alkanes. libretexts.orgoregonstate.edu

| Carbon Environment | Typical ¹³C Chemical Shift (ppm) |

| Methylene (-CH₂-) | ~60-70 |

| Quaternary (-C(NO₂)₂-) | ~90-100 |

This table shows approximate ¹³C chemical shifts. Specific values can differ based on the solvent and reference standard used.

¹⁵N NMR Spectroscopic Studies of Nitrogen-Containing Moieties

¹⁵N NMR spectroscopy is a specialized technique used to probe the nitrogen atoms within the nitro groups of this compound. Although ¹⁵N has a low natural abundance and sensitivity, it provides direct information about the electronic environment of the nitrogen nuclei. huji.ac.il The chemical shift of the nitrogen atoms in the nitro groups is expected to be in a characteristic range for such functionalities. huji.ac.il Due to the low sensitivity, isotopic enrichment with ¹⁵N is often employed to obtain a satisfactory signal-to-noise ratio in a reasonable timeframe. huji.ac.il

Mass Spectrometry (MS) for Molecular Mass Determination

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns. For this compound (C₃H₆N₂O₆), the molecular weight is 166.089 g/mol . researchgate.netresearchgate.net While detailed experimental mass spectra for the parent compound are not extensively published in readily available literature, the use of mass spectrometry for the characterization of its derivatives has been documented. researchgate.net

The fragmentation of nitro compounds under electron impact ionization often involves the loss of nitro groups (NO₂) and other small fragments. The stability of the resulting ions dictates the observed fragmentation pattern. For aliphatic nitro compounds, cleavage of the carbon-carbon bond adjacent to the nitro group is a common fragmentation pathway. The presence of hydroxyl groups can also lead to the loss of water (H₂O).

A general understanding of the fragmentation can be inferred from the principles of mass spectrometry. The molecular ion peak ([M]⁺) would be expected at m/z 166. Subsequent fragmentation could involve the loss of a nitro group (m/z 120), two nitro groups (m/z 74), or a combination of nitro and hydroxyl group losses. The interpretation of the mass spectrum provides valuable information for confirming the molecular structure.

X-ray Diffraction Analysis of Crystalline Structures (where applicable for derivatives)

An extensive X-ray analysis has been conducted on three phases of this compound crystals. researchgate.net Two of these polymorphs have been characterized with the following crystallographic data:

| Parameter | Polymorph A | Polymorph B |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁/a | Pna2₁ |

| a (Å) | 14.661(4) | 6.923(1) |

| b (Å) | 10.219(2) | 19.516(3) |

| c (Å) | 12.032(3) | 6.518(1) |

| γ (°) ** | 103.72(2) | - |

| V (ų) ** | 1751.2 | 880.7 |

| Z | 8 | 4 |

| d_c (g/cm³) | 1.911 | 1.901 |

| Table 1: Crystallographic data for two polymorphs of this compound. researchgate.net |

The study of these polymorphs revealed phase transitions at specific temperatures, indicating dynamic structural rearrangements within the crystal lattice. researchgate.net For instance, calorimetric studies showed phase transitions for one crystal form at approximately 309 K and 340 K. researchgate.net

The crystalline structures of derivatives of this compound have also been a subject of investigation. For example, derivatives such as 2,2-dinitropropane-1,3-diyl bis(2,2,2-trinitroethylcarbamate) and 2,2-dinitropropane-1,3-diyl bis(2,2,2-trinitroethyl) dicarbonate (B1257347) have been synthesized and characterized using single-crystal X-ray diffraction, among other analytical methods. researchgate.net This type of analysis is crucial for understanding how the addition of different functional groups influences the solid-state packing and intermolecular interactions of the parent molecule. The synthesis of the dinitrate derivative, 2,2-dinitropropane-1,3-dinitrate, has also been reported, which exists as a colorless mobile liquid. google.com

Chemical Reactivity and Derivatization of 2,2 Dinitropropane 1,3 Diol

Esterification Reactions for Energetic Plasticizer Synthesis

Esterification of the hydroxyl groups of 2,2-Dinitropropane-1,3-diol is a primary method for producing energetic plasticizers. These reactions aim to introduce additional energetic moieties or modify the physical properties of the parent diol.

Acyl Chloride Reactions with Hydroxyl Groups

The reaction of this compound with various acyl chlorides provides a direct route to ester derivatives. researchgate.netfraunhofer.de This method has been employed to synthesize a range of dicarboxylic acid esters of DNPD. researchgate.netfraunhofer.de For instance, reactions with acetyl, propionyl, and butyryl chlorides have been successfully carried out to produce the corresponding diesters. researchgate.netfraunhofer.deuni-muenchen.de These reactions are typically performed to investigate the potential of the resulting compounds as energetic plasticizers. researchgate.netfraunhofer.de The synthesis of these derivatives is a key step in evaluating their thermal stability, energy content, and plasticizing efficiency in energetic formulations. researchgate.netfraunhofer.delukasiewicz.gov.pl The reaction of the diol with chloroacetyl chloride has also been reported as successful. lukasiewicz.gov.pl

Table 1: Examples of Esterification Reactions with Acyl Chlorides

| Acyl Chloride | Resulting Ester Derivative |

| Acetyl chloride | 2,2-dinitropropane-1,3-diyl diacetate |

| Propionyl chloride | 2,2-dinitropropane-1,3-diyl dipropionate |

| Butyryl chloride | 2,2-dinitropropane-1,3-diyl dibutyrate |

| Chloroacetyl chloride | 2,2-dinitropropane-1,3-diyl bis(2-chloroacetate) |

Nitration of Hydroxyl Groups to Form Nitrooxy Derivatives

The hydroxyl groups of this compound can be nitrated to form the highly energetic dinitrate ester, 2,2-dinitropropane-1,3-dinitrate, also known as NPN. google.comtandfonline.com This conversion is typically achieved by reacting the diol with concentrated nitric acid or a mixture of concentrated nitric acid and concentrated sulfuric acid in the liquid phase. google.com The reaction is initially cooled to 0°C, and after the diol dissolves, the temperature is allowed to rise to room temperature. google.com The resulting product is a powerful explosive and an effective oxygen donor in propellant compositions due to the presence of sufficient oxygen for complete combustion. google.com NPN is characterized as a colorless mobile liquid with a high oxygen balance of +12.5% and a very low glass transition temperature of -81.5°C, making it an attractive energetic plasticizer. google.comresearchgate.net However, its thermal stability has been a concern, leading to research into effective stabilizers. tandfonline.comresearchgate.net

Table 2: Properties of 2,2-Dinitropropane-1,3-dinitrate (NPN)

| Property | Value | Reference |

| Appearance | Colorless mobile liquid | google.com |

| Refractive Index (n_D^20) | 1.4675 | google.com |

| Density (D_4^20) | 1.571 g/cm³ | google.com |

| Oxygen Balance | +12.5% | researchgate.net |

| Glass Transition Temperature (T_g) | -81.5°C | researchgate.net |

Etherification and Alkylation Strategies

While esterification is a common derivatization route, etherification and alkylation of this compound have also been explored, although to a lesser extent. Attempts have been made to prepare polyformals from this compound; however, these reactions have reportedly led to the formation of the cyclic formal, 5,5-dinitro-1,3-dioxane, under the required strongly acidic conditions. dtic.mil The functionalization of the terminal hydroxyl groups can also provide handles for further transformations such as alkylation. google.com

Polymerization Reactions of this compound as a Monomer

The diol functionality of this compound allows it to act as a monomer in polymerization reactions, particularly in the formation of polyurethanes for energetic binder applications.

Polyurethane Formation for Energetic Binder Applications

This compound (DNPD) has been utilized as an energetic building block for the synthesis of polyurethanes. mdpi.comresearcher.lifefraunhofer.deresearchgate.net In these polyaddition reactions, DNPD is reacted with diisocyanates such as hexamethylene diisocyanate (HMDI) and diisocyanato ethane (B1197151) (DIE). fraunhofer.deresearchgate.net The resulting polyurethanes are investigated as potential energetic binders, with their properties compared to established binders like glycidyl (B131873) azide (B81097) polymer (GAP). mdpi.comfraunhofer.deresearchgate.net These DNPD-based polyurethanes have shown to be insensitive to friction and less sensitive to impact than GAP. mdpi.comresearchgate.net The synthesized prepolymers are typically characterized for their thermal behavior and energetic properties. fraunhofer.deresearchgate.net

Curing and Cross-linking Mechanisms in Polymer Systems

The hydroxyl groups of this compound-based prepolymers are key to the curing and cross-linking processes in polymer systems. These prepolymers, which possess terminal hydroxy groups, can be cross-linked using di- or triisocyanates to form a polymer matrix suitable for use in plastic-bonded explosives and as propellant binders. dtic.mil The curing process is fundamental to achieving the desired mechanical properties in the final energetic formulation. While specific studies detailing the curing and cross-linking mechanisms exclusively for DNPD-based polymers are not extensively available in the provided search results, the general principle of polyurethane chemistry, involving the reaction of isocyanates with the hydroxyl end-groups of the prepolymer, is the primary mechanism.

Mechanisms of Degradation and Stability in Various Media

Hydrolytic Stability and pH Dependence

The hydrolytic stability of nitroalkane diols is highly dependent on pH. While specific data for this compound is limited, studies on closely related compounds like 2-bromo-2-nitropropane-1,3-diol (bronopol) and 2-hydroxymethyl-2-nitro-1,3-propanediol provide significant insights.

Generally, these compounds are more stable in acidic conditions and exhibit accelerated degradation as the pH becomes neutral to alkaline. For instance, bronopol's degradation rate increases with a higher pH. industrialchemicals.gov.au At 20°C, the estimated half-life of bronopol (B193717) is extensive at pH 4 (over 5 years), decreases to 1.5 years at pH 6, and shortens to just 2 months at pH 8. industrialchemicals.gov.au Similarly, 2-hydroxymethyl-2-nitro-1,3-propanediol is stable only at or below pH 5 and becomes unstable, decomposing to formaldehyde (B43269), under alkaline conditions. nih.gov

The decomposition of these compounds in aqueous solutions, particularly under alkaline conditions, often proceeds via a retro-aldol reaction, liberating formaldehyde. atamanchemicals.comatamanchemicals.com For example, the hydrolysis of 2-methyl-2-nitro-1,3-propanediol (B193712) with a strong alkali like 20% NaOH results primarily in a reverse aldol (B89426) decomposition. cdnsciencepub.comcdnsciencepub.com However, hydrolysis with a weaker alkaline borate (B1201080) buffer (pH 10) can lead to high yields of nitrite (B80452) ions, suggesting alternative degradation pathways. cdnsciencepub.comcdnsciencepub.com

Interactive Data Table: pH-Dependent Hydrolysis of Bronopol (a related compound)

| pH | Temperature (°C) | Estimated Half-Life |

|---|---|---|

| 4 | 20 | > 5 years |

| 6 | 20 | ~1.5 years |

This data is for 2-bromo-2-nitropropane-1,3-diol and serves as an illustrative example of pH-dependent stability in related structures. industrialchemicals.gov.au

Photolytic Degradation Pathways